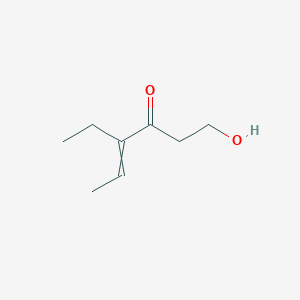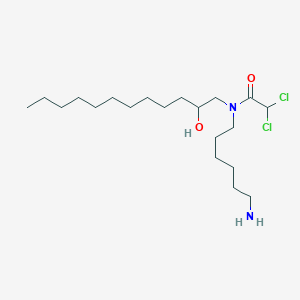
N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide is a chemical compound with the molecular formula C20H41Cl2N2O2. This compound is known for its unique structure, which includes an aminohexyl group, a dichloroacetamide moiety, and a hydroxydodecyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide typically involves the reaction of 6-aminohexanol with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be used to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dichloroacetamide moiety can be reduced to form a mono-chloroacetamide or a simple acetamide.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of mono-chloroacetamide or acetamide.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The dichloroacetamide moiety may play a role in inhibiting enzyme function, while the aminohexyl and hydroxydodecyl groups may facilitate binding to biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Aminohexyl)-2-chloro-N-(2-hydroxydodecyl)acetamide
- N-(6-Aminohexyl)-2,2,2-trichloro-N-(2-hydroxydodecyl)acetamide
Uniqueness
N-(6-Aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
62881-13-4 |
|---|---|
Molecular Formula |
C20H40Cl2N2O2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2,2-dichloro-N-(2-hydroxydodecyl)acetamide |
InChI |
InChI=1S/C20H40Cl2N2O2/c1-2-3-4-5-6-7-8-11-14-18(25)17-24(20(26)19(21)22)16-13-10-9-12-15-23/h18-19,25H,2-17,23H2,1H3 |
InChI Key |
NKLKBVGGWOQROO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCCCCCN)C(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


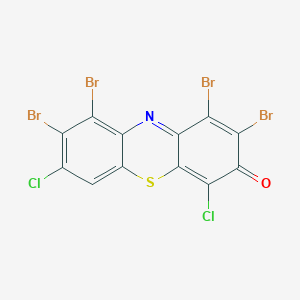
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
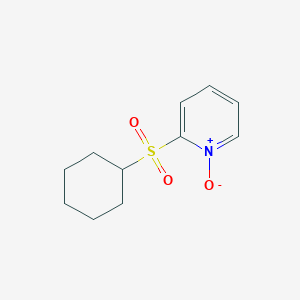
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
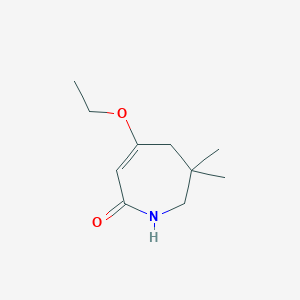
![8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14525807.png)
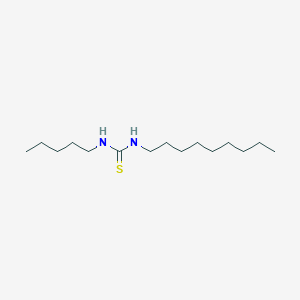
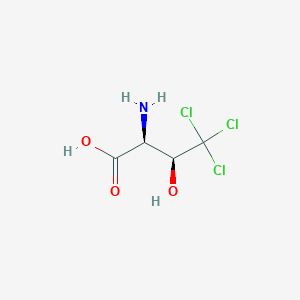
![2-{[Ethyl(phenyl)amino]methyl}naphthalene-1,4-dione](/img/structure/B14525829.png)
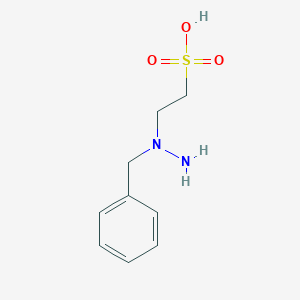
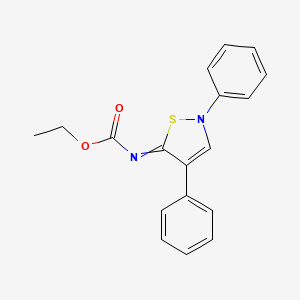
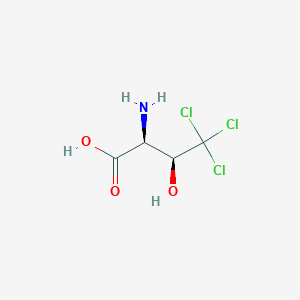
![1-(7-Azabicyclo[4.1.0]heptan-7-yl)-2,2,3,3-tetramethylbutan-1-one](/img/structure/B14525855.png)
